
Sumatriptan-d6
Übersicht
Beschreibung
Sumatriptan-d6 is a synthetic, orally active, and selective agonist of the 5-HT1B/1D receptor subtypes, which are found in the trigeminal ganglia and the central nervous system. It is used as a research tool to study the effects of 5-HT1B/1D receptor agonists on the physiology and biochemistry of the central nervous system. This compound has been used in a variety of laboratory experiments to study its effects on the physiology and biochemistry of the central nervous system.
Wissenschaftliche Forschungsanwendungen
Cerebral Blood Flow : Sumatriptan increases blood flow velocity in large cerebral arteries during migraine attacks, potentially indicating vasoconstriction of these arteries (Caekebeke et al., 1992).
Nitroglycerin-induced Headache : It reduces headaches induced by nitroglycerin and decreases arterial diameters, which is useful in the development of future migraine drugs (Iversen & Olesen, 1996).
Treatment for Acute Migraine Attacks : Sumatriptan is effective in treating acute migraine attacks, leading to less lost workplace productivity and improved overall health-related quality-of-life scores (Perry & Markham, 1998).
Mechanism of Action : Its antimigraine activity may result from the vasoconstriction of dilated cranial blood vessels and the inhibition of vasoactive neuropeptide release from trigeminal sensory fibers (Longmore et al., 1997).
Clinical Trials : Sumatriptan was superior to placebo in reducing headache and associated symptoms in controlled clinical trials (Tfelt-Hansen, 1993).
Vasoconstrictive Properties : It acts as a cranial vasoconstrictor by acting on the 5-HT1B/1D receptors in cephalic vessels (Amin et al., 2013).
Visceral Pain : Sumatriptan suppresses either inflammatory or noninflammatory visceral pain, likely through peripheral 5HT1(B)/(D) receptors (Vera-Portocarrero et al., 2008).
Gastric Motor Effects : The medication's effects on gastric motor functions are unclear and require further studies (Cipolla et al., 2001).
Anti-migraine Effects : The anti-migraine effects of sumatriptan are mediated via 5HT1B and possibly 5HT1D receptors, suggesting that studies on other G protein-coupled receptor types may provide insight into new anti-migraine drugs (Humphrey, 2007).
Wirkmechanismus
Target of Action
Sumatriptan-d6, like its parent compound Sumatriptan, is a serotonin receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the constriction of smooth muscles in the blood vessels .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action leads to vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in changes in the blood flow within the brain, which is believed to alleviate the symptoms of migraines and cluster headaches .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonin (5-HT) system. By acting as an agonist at the 5-HT1B and 5-HT1D receptors, this compound can influence the serotonergic signaling pathways . The activation of these receptors leads to the constriction of dilated blood vessels, a common occurrence in migraine attacks . Additionally, it inhibits the release of pro-inflammatory neuropeptides, reducing inflammation in the affected areas .
Pharmacokinetics
This compound, similar to Sumatriptan, undergoes first-pass metabolism following oral administration, resulting in a low bioavailability of around 14% . It is predominantly metabolized by monoamine oxidase A (MAO A) to an inactive indole acetic acid metabolite, which then undergoes ester glucuronide conjugation . The elimination half-life of Sumatriptan is approximately 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the relief of migraine and cluster headache symptoms. By causing vasoconstriction and reducing inflammation, it alleviates the pain associated with these conditions . Furthermore, the activation of 5-HT1B and 5-HT1D receptors can lead to a decrease in the release of certain neuropeptides, further contributing to its therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the patient’s age, and the state of the patient’s liver function (which can affect the rate of first-pass metabolism) can all impact the effectiveness of this compound . Additionally, the route of administration can also influence its bioavailability and onset of action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sumatriptan-d6 functions as an agonist, binding to the 5-HT1B/1D receptor subtypes located in the central nervous system and trigeminal ganglia . Through this binding, it triggers the release of neurotransmitters, including serotonin, dopamine, and norepinephrine .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It works in the brain to relieve the pain from migraine headaches . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its agonistic action on 5-HT1B/1D receptors . It is molecularly similar to serotonin (5-HT), and is a 5-HT receptor (types 5-HT1D and 5-HT1B ) agonist . Sumatriptan’s primary therapeutic effect is related to its inhibition of the release of Calcitonin gene-related peptide (CGRP), likely through its 5-HT1D/1B receptor-agonist action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following intranasal delivery, median tmax was 20 min with both doses compared with 10 min after the subcutaneous dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . The clinically used dose of subcutaneous sumatriptan 6 mg corresponds to approximately 100 μg/kg, but the dose used in animal studies varied widely from 50 μg/kg to 100 mg/kg .
Metabolic Pathways
This compound is predominantly metabolized by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .
Transport and Distribution
This compound has a volume of distribution of 50±8L for a 6mg subcutaneous dose , or 2.7L/kg . It is 14%-21% bound to protein in circulation .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas where 5-HT1B/1D receptors are present, such as the central nervous system and trigeminal ganglia .
Eigenschaften
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649421 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020764-38-8 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
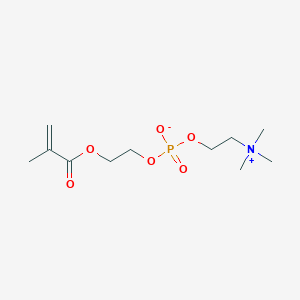
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
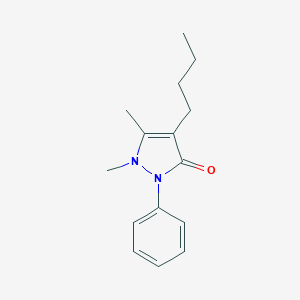
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

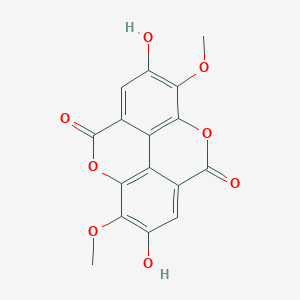
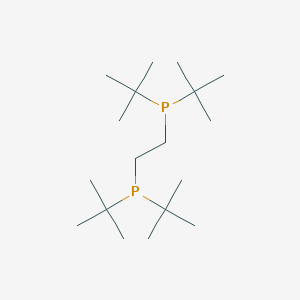
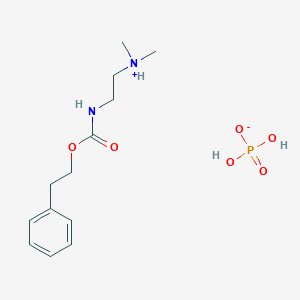
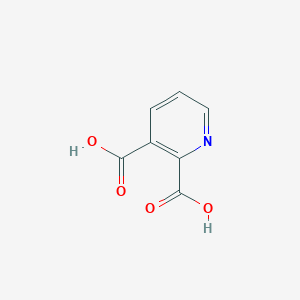
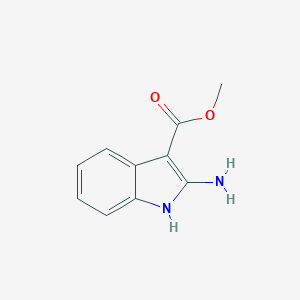
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)